![molecular formula C26H28N2O4S B2844780 3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954630-64-9](/img/structure/B2844780.png)
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide, also known as MTTP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is a derivative of tetrahydroisoquinoline and has been shown to exhibit various biochemical and physiological effects.
Scientific Research Applications
Catalytic Asymmetric Synthesis
Researchers have developed catalytic asymmetric synthesis routes for amino acid components common in the biosynthesis of tetrahydroisoquinoline alkaloids. This synthesis is crucial for understanding the chemical pathways and potential applications in producing bioactive molecules and pharmaceuticals (Tanifuji et al., 2016).
Neuroleptic Activity Evaluation
The synthesis of 8-aryltetrahydroisoquinolines, including the method for creating specific derivatives, has been described. These compounds, resembling the structure of interest, were evaluated for their dopamine antagonist properties and potential neuroleptic activity, highlighting their significance in neurological research (Ellefson et al., 1980).
Inhibition of Tubulin Polymerization
Studies have shown that methoxy-substituted 3-formyl-2-phenylindoles, related to the compound , inhibit tubulin polymerization, a key process in cell division. This research is vital for cancer therapy developments, as it explores compounds that could disrupt the mitotic process in cancer cells (Gastpar et al., 1998).
Cytotoxicity and QSAR Study
A study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, closely related to the compound of interest, revealed cytotoxic properties against various cancer cell lines. QSAR analysis helped identify structural features contributing to cytotoxicity, providing a foundation for designing more effective anticancer agents (Pingaew et al., 2013).
Antitumor Agents Development
Research on 2-phenylquinolin-4-ones derivatives, which share structural similarities with the compound , led to the identification of potent antitumor agents. These compounds have been evaluated for cytotoxic activity, demonstrating the potential for new cancer treatment options (Chou et al., 2010).
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-19-3-12-25(13-4-19)33(30,31)28-16-15-21-8-9-23(17-22(21)18-28)27-26(29)14-7-20-5-10-24(32-2)11-6-20/h3-6,8-13,17H,7,14-16,18H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVKOHWKKNKDNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.